2-Methyl-benzofuran-7-ylamine hydrochloride
Overview
Description
2-Methyl-benzofuran-7-ylamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of benzofuran, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-benzofuran-7-ylamine hydrochloride typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyaryl ketones with acid catalysts.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-benzofuran-7-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines or alcohols .
Scientific Research Applications
2-Methyl-benzofuran-7-ylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its benzofuran core, which is known for its biological activity.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methyl-benzofuran-7-ylamine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-benzofuran: Lacks the amine group at the 7-position.
Benzofuran-7-ylamine: Lacks the methyl group at the 2-position.
2-Methyl-benzofuran-7-ylamine: Lacks the hydrochloride salt form.
Uniqueness
2-Methyl-benzofuran-7-ylamine hydrochloride is unique due to the presence of both the methyl group at the 2-position and the amine group at the 7-position, along with its hydrochloride salt form. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-methyl-1-benzofuran-7-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c1-6-5-7-3-2-4-8(10)9(7)11-6;/h2-5H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGALGDVDQMWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-60-0 | |
Record name | 7-Benzofuranamine, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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